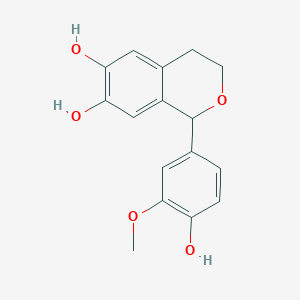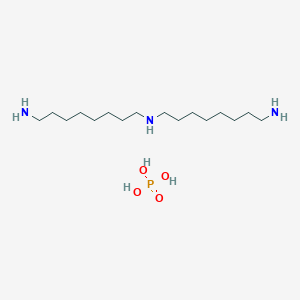
N'-(8-aminooctyl)octane-1,8-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid is a complex organic compound that combines the properties of an amine and a phosphoric acid. This compound is characterized by the presence of two amino groups and a phosphoric acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid typically involves the reaction of octane-1,8-diamine with phosphoric acid. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in a solvent such as water or an organic solvent, and the temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is carried out in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor .
Chemical Reactions Analysis
Types of Reactions
N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes involving amines and phosphoric acids.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pesticides, particularly fungicides.
Mechanism of Action
The mechanism of action of N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid involves its interaction with molecular targets through its amino and phosphoric acid groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Octane-1,8-diamine: A simpler compound with two amino groups, used as an intermediate in the production of various chemicals.
Hexamethylenediamine: Another diamine with a shorter carbon chain, commonly used in the production of nylon.
Decamethylenediamine: A diamine with a longer carbon chain, used in the synthesis of polymers.
Uniqueness
N’-(8-aminooctyl)octane-1,8-diamine;phosphoric acid is unique due to the presence of both amino and phosphoric acid groups, which allows it to participate in a wider range of chemical reactions and applications compared to simpler diamines.
Properties
CAS No. |
185064-49-7 |
|---|---|
Molecular Formula |
C16H40N3O4P |
Molecular Weight |
369.48 g/mol |
IUPAC Name |
N'-(8-aminooctyl)octane-1,8-diamine;phosphoric acid |
InChI |
InChI=1S/C16H37N3.H3O4P/c17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18;1-5(2,3)4/h19H,1-18H2;(H3,1,2,3,4) |
InChI Key |
YTCLMINEDKENQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCCCCCCCN)CCCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
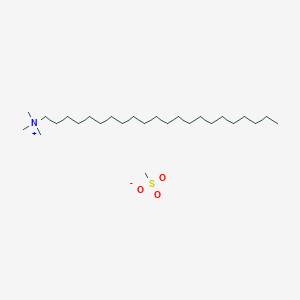
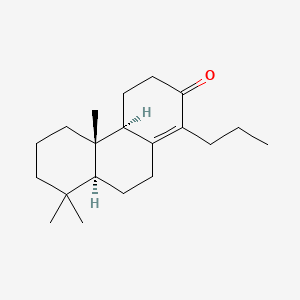
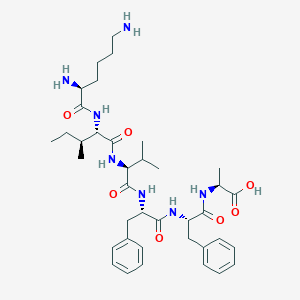
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
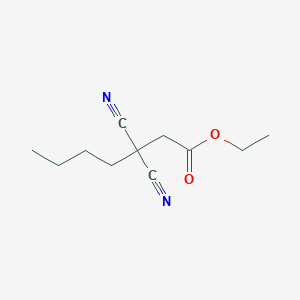
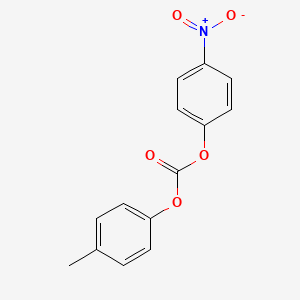
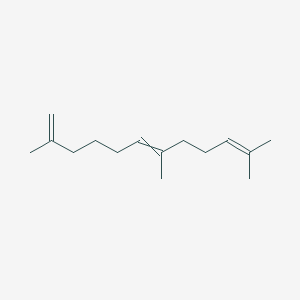
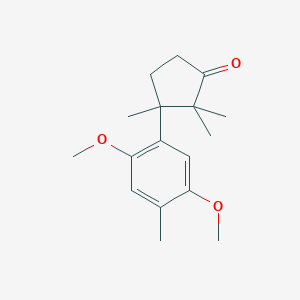
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
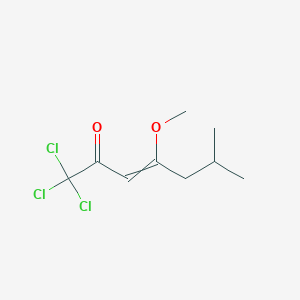
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
